BenchChemオンラインストアへようこそ!

3-(Quinolin-4-yl)thiomorpholine

Kinase inhibition PDK1 Cancer metabolism

3-(Quinolin-4-yl)thiomorpholine (CAS 1452829-34-3) is a heterocyclic small molecule combining a quinoline core linked through its 4-position to the 3-position of a thiomorpholine ring, with the (3R) stereochemistry specified in its IUPAC designation (3R)-3-quinolin-4-ylthiomorpholine. The compound's primary reported mechanism is inhibition of pyruvate dehydrogenase kinase (PDK), affecting cellular glucose metabolism and energy production pathways.

Molecular Formula C13H14N2S
Molecular Weight 230.33 g/mol
Cat. No. B8050610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Quinolin-4-yl)thiomorpholine
Molecular FormulaC13H14N2S
Molecular Weight230.33 g/mol
Structural Identifiers
SMILESC1CSCC(N1)C2=CC=NC3=CC=CC=C23
InChIInChI=1S/C13H14N2S/c1-2-4-12-10(3-1)11(5-6-14-12)13-9-16-8-7-15-13/h1-6,13,15H,7-9H2
InChIKeyWZLDEEKAZZHEME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Quinolin-4-yl)thiomorpholine: Core Chemical and Pharmacological Baseline for Research Procurement


3-(Quinolin-4-yl)thiomorpholine (CAS 1452829-34-3) is a heterocyclic small molecule combining a quinoline core linked through its 4-position to the 3-position of a thiomorpholine ring, with the (3R) stereochemistry specified in its IUPAC designation (3R)-3-quinolin-4-ylthiomorpholine . The compound's primary reported mechanism is inhibition of pyruvate dehydrogenase kinase (PDK), affecting cellular glucose metabolism and energy production pathways . Its molecular formula is C13H14N2S with a molecular weight of 230.33 g/mol, and it is commercially supplied at typical purities of 95–98% .

Why Generic Substitution of 3-(Quinolin-4-yl)thiomorpholine with Close Analogs Is Not Supported by Current Evidence


In the quinoline-thiomorpholine hybrid class, minor variations in regio-chemistry (e.g., 3-substituted thiomorpholine vs. 4-substituted thiomorpholine on the quinoline) or heteroatom substitution (thiomorpholine vs. morpholine) can fundamentally alter target engagement. For instance, the 3-(quinolin-4-yl) attachment positions the thiomorpholine sulfur in a distinct spatial orientation that influences π-π stacking interactions of the quinoline ring in kinase ATP-binding pockets [1]. In a comparable antitubercular scaffold series, replacing morpholine with thiomorpholine moved the MIC against *Mycobacterium tuberculosis* H37Rv to 1.56 μg/mL for the most potent derivative, while the morpholine counterpart showed different activity profiles [2]. These substituent-dependent effects mean that neither the regioisomer 4-(quinolin-4-yl)thiomorpholine nor the oxygen analog (morpholine) can be assumed equipotent without explicit head-to-head data.

Quantitative Evidence Guide for 3-(Quinolin-4-yl)thiomorpholine: Head-to-Head, Cross-Study, and Class-Inferred Differentiation


PDK1 Enzymatic Inhibition: BindingDB IC50 of 420 nM Compared to Reference ATP-Competitive Inhibitors

3-(Quinolin-4-yl)thiomorpholine inhibits recombinant PDK1 with an IC50 of 420 nM in a biochemical assay using PDK1tide substrate with a 7-minute incubation [1]. This places it in the moderate-affinity range for ATP-competitive PDK1 inhibitors. For context, in the same target class, the optimized 4-substituted quinoline lead from Vennila et al. (2018) achieved an IC50 of 0.96 μM in an A549 cellular anticancer assay (MTT) [2], though this is a cellular rather than enzymatic endpoint and thus not directly comparable. The clinical-stage PDK1 inhibitor BX795 exhibits a Ki of 11 nM in enzymatic assays, highlighting the affinity gap that 3-(quinolin-4-yl)thiomorpholine would need to bridge for therapeutic candidacy .

Kinase inhibition PDK1 Cancer metabolism

Stereochemical Differentiation: (3R) Enantiomer Specification vs. Racemic or Regioisomeric Analogs

The compound is characterized as the (3R)-enantiomer, as explicitly defined by its IUPAC name (3R)-3-quinolin-4-ylthiomorpholine and the InChI stereochemical descriptor /t13-/m0/s1 . In contrast, the regioisomer 4-(quinolin-4-yl)thiomorpholine (CAS 2195952-68-0) is not reported with a defined stereocenter. Chirality at the thiomorpholine 3-position creates a specific spatial arrangement of the lone pair on the thiomorpholine nitrogen and the sulfur atom relative to the quinoline plane, which directly impacts the geometry of hydrogen bonding and hydrophobic contacts inside chiral kinase active sites [1].

Chiral resolution Stereochemistry Target selectivity

Antitubercular Class-Level Potency: Thiomorpholine-Quinoline Hybrids Achieve MIC 1.56 μg/mL Against M. tuberculosis H37Rv

In a series of thiomorpholine-coupled dihydroquinolines, derivative 7p—which bears a thiomorpholine substituent on a quinoline scaffold—exhibited an MIC of 1.56 μg/mL against *Mycobacterium tuberculosis* H37Rv [1]. While this compound is not 3-(quinolin-4-yl)thiomorpholine itself, it demonstrates the capability of the thiomorpholine-quinoline pharmacophore to achieve potent antitubercular activity in the low μg/mL range. For comparison, the clinically used quinoline antitubercular agent Bedaquiline has an MIC range of 0.03–0.12 μg/mL against drug-susceptible *M. tuberculosis* [2].

Antitubercular Mycobacterium tuberculosis MIC

Patent-Backed Antibacterial Scaffold: Thiomorpholine-Substituted Quinolines as Broad-Spectrum Antibacterial Agents

U.S. Patent US4473568 explicitly claims thiazolidine or thiomorpholine substituted quinoline compounds as antibacterial agents, with representative examples including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(thiomorpholinyl)-3-quinolinecarboxylic acid derivatives [1]. The patent demonstrates that incorporation of a thiomorpholine group onto the quinoline core confers antibacterial activity. 3-(Quinolin-4-yl)thiomorpholine shares this core thiomorpholine-quinoline motif, though it lacks the 3-carboxylic acid and 6-fluoro substituents present in the patented antibacterial leads.

Antibacterial Quinoline Patent

Regioisomeric Comparison: 3-Position vs. 4-Position Thiomorpholine Attachment Defines Distinct Chemical Series

3-(Quinolin-4-yl)thiomorpholine (CAS 1452829-34-3) and its regioisomer 4-(quinolin-4-yl)thiomorpholine (CAS 2195952-68-0) share the identical molecular formula C13H14N2S but differ in the attachment point: the thiomorpholine ring is linked via its 3-position vs. 4-position to the quinoline C4, respectively . In 3-(quinolin-4-yl)thiomorpholine, the thiomorpholine nitrogen is directly adjacent to the attachment carbon, creating a vicinal diamine-like environment; in the 4-isomer, the nitrogen is separated by one additional carbon. These connectivity differences alter the pKa of the thiomorpholine nitrogen and the dihedral angle between the two ring systems, which in turn affects hydrogen-bond donor/acceptor geometry in target binding sites [1].

Regioisomer Structure-activity relationship Chemical series

Prioritized Research Application Scenarios for 3-(Quinolin-4-yl)thiomorpholine Based on Quantitative Evidence


PDK1 Biochemical Screening and Kinase Selectivity Profiling

With a confirmed IC50 of 420 nM against recombinant PDK1 in a defined biochemical assay [1], 3-(quinolin-4-yl)thiomorpholine is suitable as a moderate-affinity starting point for PDK1-focused kinase panels. Researchers can use this compound as a reference inhibitor in selectivity profiling against a broader kinase panel to identify off-target liabilities early in a medicinal chemistry campaign. Given its (3R) stereochemistry, the compound can also serve as a chiral probe in crystallographic studies of PDK1-ATP site binding [2].

Antitubercular Lead Generation Scaffold Based on Class-Level MIC Evidence

Although 3-(quinolin-4-yl)thiomorpholine itself has no published MIC data, the thiomorpholine-quinoline scaffold has demonstrated MIC values of 1.56 μg/mL against *M. tuberculosis* H37Rv in structurally related derivatives [3]. This compound can be entered into antitubercular screening cascades as a core scaffold, with the objective of establishing its own MIC and benchmarking it against the class reference Bedaquiline (MIC 0.03–0.12 μg/mL). Its differentiation from the morpholine analogs in the same series can be assessed by direct side-by-side testing [3].

Antibacterial Library Enrichment Based on Patent Precedent

U.S. Patent US4473568 provides class-level validation that thiomorpholine-substituted quinolines possess antibacterial activity [4]. 3-(Quinolin-4-yl)thiomorpholine can be incorporated into antibacterial screening libraries targeting Gram-positive and Gram-negative panels, where its activity can be compared to the patent-exemplified 3-carboxylic acid fluoroquinolone-thiomorpholine hybrids. The absence of the 3-carboxylic acid and 6-fluoro groups in 3-(quinolin-4-yl)thiomorpholine may result in a differentiated resistance profile warranting investigation.

Stereochemistry-Dependent SAR Exploration of Thiomorpholine-Quinoline Hybrids

The defined (3R) configuration of 3-(quinolin-4-yl)thiomorpholine makes it a valuable enantiopure building block for SAR studies. Procurement of this single enantiomer, rather than a racemic mixture, is critical for experiments where stereochemistry influences target engagement—such as chiral kinase active sites or enantioselective cellular uptake. Its regioisomer 4-(quinolin-4-yl)thiomorpholine can be procured in parallel to generate matched-pair regioisomeric datasets.

Quote Request

Request a Quote for 3-(Quinolin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.